USP Chromatographic Resolution: Peak-1 vs. Peak-2
Under the USP phenylephrine bitartrate chromatographic purity method (C18 column, octanesulfonate ion-pair buffer pH 2.8 / acetonitrile gradient), the 4,6-dihydroxy-2-methyl isomer (4,6-THQ) elutes as Phenylephrine 4,6-DMTQ Impurity Peak-1, while the 4,8-dihydroxy isomer (4,8-THQ) elutes as a separate Peak-2, enabling definitive identification and quantification of each positional isomer [1]. The commercial reference standard for the 4,6-isomer is cataloged specifically as the Peak-1 marker, and its chromatographic behavior differs from the Peak-2 marker, which corresponds instead to CAS 23824-25-1 [2].
| Evidence Dimension | Chromatographic identity (USP compendial method) |
|---|---|
| Target Compound Data | 4,6-DMTQ Impurity (Peak-1) – identified as the earlier-eluting peak |
| Comparator Or Baseline | 4,8-DMTQ Impurity (Peak-2) – identified as the later-eluting peak (CAS 23824-25-1) |
| Quantified Difference | Two discrete, baseline-resolved peaks; each isoform requires its own certified reference standard |
| Conditions | USP Phenylephrine Bitartrate chromatographic purity method; C18, ion-pair buffer pH 2.8/acetonitrile gradient |
Why This Matters
Misidentification of Peak-1 vs. Peak-2 causes system suitability failure and incorrect impurity assignment; procurement of the Peak-1 specific standard (CAS 23824-24-0) is mandatory for regulatory-compliant testing.
- [1] USP Monographs: Phenylephrine Bitartrate. Chromatographic purity—Organic Impurities table and system suitability. USP 29. View Source
- [2] CATO Research Chemicals. Phenylephrine 4,6-DMTQ Impurity (Peak-1) vs. Phenylephrine 4,6-DMTQ Impurity (Peak-2) – distinct catalog items. View Source
